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molecular formula C14H15N B183885 N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine CAS No. 110931-72-1

N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine

Cat. No. B183885
M. Wt: 197.27 g/mol
InChI Key: GZUHCAWQWUONPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05112851

Procedure details

10 g of 4-Biphenylcarbaldehyde and 40 ml of 33% ethanolic methylamine are stirred overnight at room temperature with a 4 Å molecular sieve. The mixture is filtered and concentrated under vacuum. The residue is treated in 60 ml of ethanol with 2 g of sodium borohydride and stirred for 3 hours. The solvent is removed under vacuum, the residue partitioned between ether and water and the organic phase dried and concentrated. The pure base is obtained as an oil following chromatography on silica gel with dichloromethane/ethanol=9/1 as eluant.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH3:15][NH2:16]>ClCCl.C(O)C>[CH3:15][NH:16][CH2:7][C:4]1[CH:5]=[CH:6][C:1]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CN
Step Two
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue is treated in 60 ml of ethanol with 2 g of sodium borohydride
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
the organic phase dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The pure base is obtained as an oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CNCC1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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